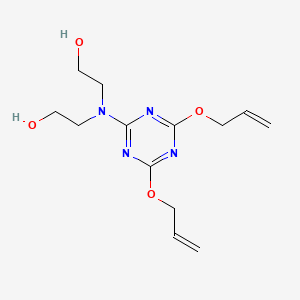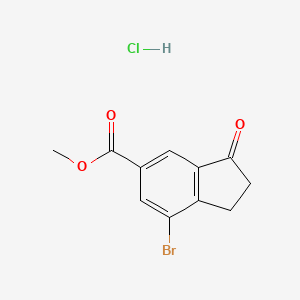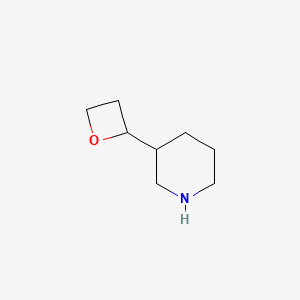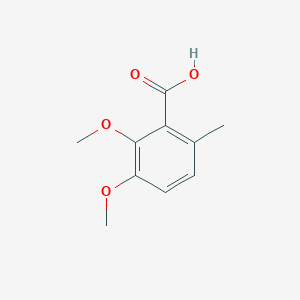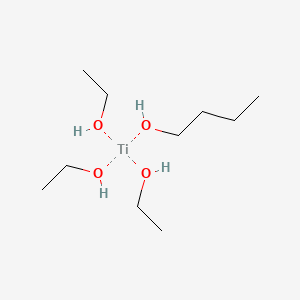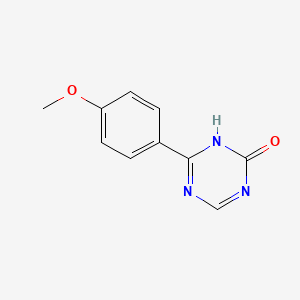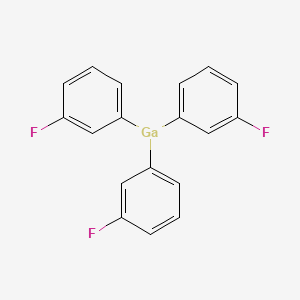
Tris(3-fluorophenyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-fluorophenyl)gallium is an organometallic compound that features a gallium atom bonded to three 3-fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(3-fluorophenyl)gallium typically involves the reaction of gallium trichloride with 3-fluorophenylmagnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
GaCl3+3C6H4F-MgBr→Ga(C6H4F)3+3MgBrCl
Industrial Production Methods
While specific industrial production methods for tris(3-fluorophenyl)gallium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(3-fluorophenyl)gallium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Gallium oxide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
Tris(3-fluorophenyl)gallium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds.
Biology: Potential use in biological imaging due to its unique electronic properties.
Medicine: Investigated for its potential anticancer properties, similar to other gallium-based compounds.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism by which tris(3-fluorophenyl)gallium exerts its effects is not fully understood. it is believed to interact with cellular components through its gallium center, which can mimic iron and disrupt biological processes. This disruption can lead to the inhibition of cellular functions, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(3-fluorophenyl)antimony: Similar structure but with antimony instead of gallium.
Tris(8-quinolinolato)gallium (KP46): Another gallium-based compound with anticancer properties.
Uniqueness
Tris(3-fluorophenyl)gallium is unique due to the presence of fluorine atoms on the phenyl rings, which can influence its reactivity and electronic properties. This makes it distinct from other organogallium compounds and potentially more versatile in various applications.
Propriétés
Numéro CAS |
58448-13-8 |
|---|---|
Formule moléculaire |
C18H12F3Ga |
Poids moléculaire |
355.0 g/mol |
Nom IUPAC |
tris(3-fluorophenyl)gallane |
InChI |
InChI=1S/3C6H4F.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-2,4-5H; |
Clé InChI |
FZKWZQGXSFNQIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[Ga](C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


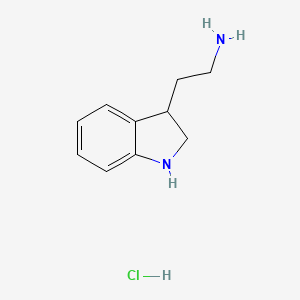
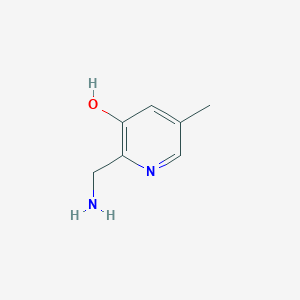
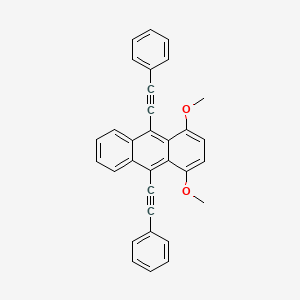
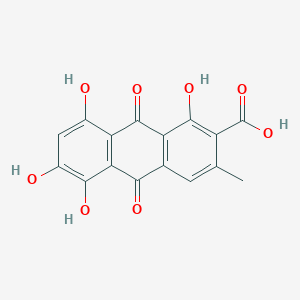
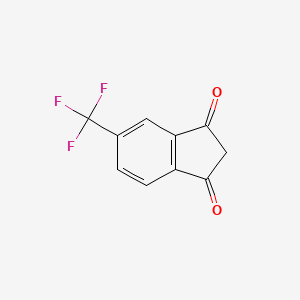
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
